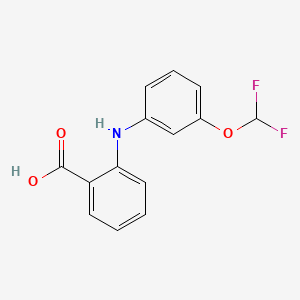
Anthranilic acid, N-(m-(difluoromethoxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthranilic acid, N-(m-(difluoromethoxy)phenyl)- is a derivative of anthranilic acid, which is an aromatic acid with the formula C6H4(NH2)(CO2H). This compound is characterized by the presence of a difluoromethoxy group attached to the phenyl ring. Anthranilic acid derivatives are known for their diverse applications in pharmaceuticals, dyes, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of anthranilic acid with difluoromethyl ether in the presence of a catalyst under controlled conditions .
Industrial Production Methods
Industrial production of anthranilic acid derivatives often involves multi-step processes that include nitration, reduction, and substitution reactions. The specific conditions and reagents used can vary depending on the desired derivative and its applications .
Chemical Reactions Analysis
Types of Reactions
Anthranilic acid, N-(m-(difluoromethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinones, while reduction can produce amines .
Scientific Research Applications
Anthranilic acid, N-(m-(difluoromethoxy)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of anthranilic acid, N-(m-(difluoromethoxy)phenyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The difluoromethoxy group can enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
Anthranilic acid: The parent compound with a simpler structure.
N-methylanthranilic acid: Contains a methyl group instead of the difluoromethoxy group.
N-phenylanthranilic acid: Contains a phenyl group instead of the difluoromethoxy group.
Uniqueness
Anthranilic acid, N-(m-(difluoromethoxy)phenyl)- is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical and biological properties. This group can enhance its stability, reactivity, and binding affinity, making it a valuable compound in various applications .
Properties
CAS No. |
51679-45-9 |
|---|---|
Molecular Formula |
C14H11F2NO3 |
Molecular Weight |
279.24 g/mol |
IUPAC Name |
2-[3-(difluoromethoxy)anilino]benzoic acid |
InChI |
InChI=1S/C14H11F2NO3/c15-14(16)20-10-5-3-4-9(8-10)17-12-7-2-1-6-11(12)13(18)19/h1-8,14,17H,(H,18,19) |
InChI Key |
VHXVCZMDTOIYOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















